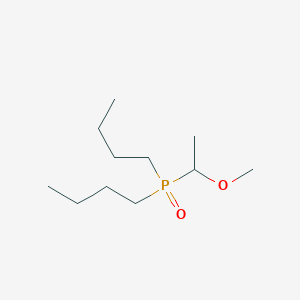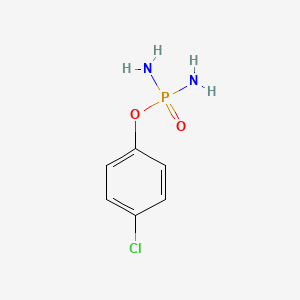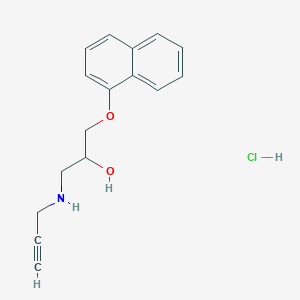
1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride is a compound that belongs to the class of propanolamines It is characterized by the presence of a naphthalen-1-yloxy group and a prop-2-ynylamino group attached to a propan-2-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride typically involves the following steps:
Formation of the Naphthalen-1-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent to form a naphthalen-1-yloxy intermediate.
Attachment of the Prop-2-ynylamino Group: The naphthalen-1-yloxy intermediate is then reacted with a prop-2-ynylamine derivative under suitable conditions to attach the prop-2-ynylamino group.
Formation of the Propan-2-ol Backbone: The final step involves the reaction of the intermediate with a propan-2-ol derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production.
化学反応の分析
Types of Reactions
1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield naphthalen-1-yloxy ketones or aldehydes.
Reduction: May yield naphthalen-1-yloxy alcohols or amines.
Substitution: May yield various substituted naphthalen-1-yloxy derivatives.
科学的研究の応用
1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as antihypertensive and antiarrhythmic properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a beta-adrenergic antagonist, binding to beta-adrenergic receptors and blocking the actions of endogenous or exogenous beta-adrenergic agonists. This results in various physiological effects, such as reduced heart rate and blood pressure.
類似化合物との比較
Similar Compounds
Propranolol: A well-known beta-adrenergic antagonist with similar structural features.
Atenolol: Another beta-adrenergic antagonist with a different chemical structure but similar pharmacological effects.
Metoprolol: A beta-adrenergic antagonist with a different chemical structure but similar therapeutic applications.
Uniqueness
1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride is unique due to its specific structural features, such as the presence of both naphthalen-1-yloxy and prop-2-ynylamino groups
特性
CAS番号 |
62715-23-5 |
|---|---|
分子式 |
C16H18ClNO2 |
分子量 |
291.77 g/mol |
IUPAC名 |
1-naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c1-2-10-17-11-14(18)12-19-16-9-5-7-13-6-3-4-8-15(13)16;/h1,3-9,14,17-18H,10-12H2;1H |
InChIキー |
WKDPEFWXKKWDQN-UHFFFAOYSA-N |
正規SMILES |
C#CCNCC(COC1=CC=CC2=CC=CC=C21)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Chloro-6-methylpyridin-3-yl)oxy]propanoic acid](/img/structure/B14515885.png)
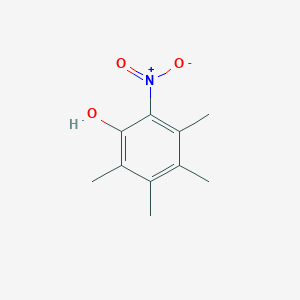
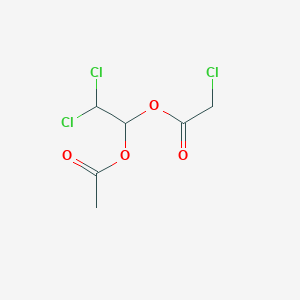
![Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate](/img/structure/B14515895.png)
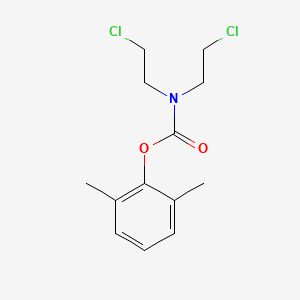
![Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl-](/img/structure/B14515903.png)
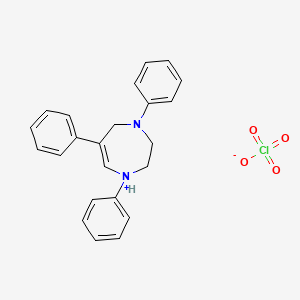
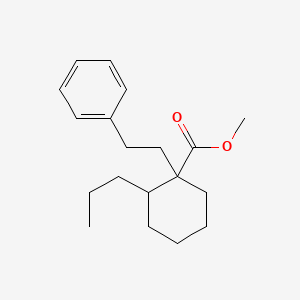
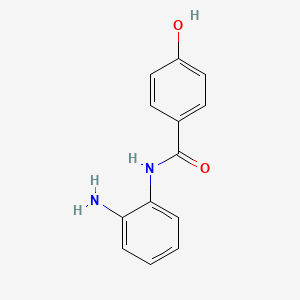
![3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14515932.png)
![3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14515936.png)
